molecular formula C12H12BrNO2 B1282177 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one CAS No. 62618-72-8

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B1282177
CAS No.: 62618-72-8
M. Wt: 282.13 g/mol
InChI Key: LJJPTQNZBAIGAX-UHFFFAOYSA-N
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Description

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is an organic compound that belongs to the class of quinolinones This compound is characterized by the presence of a bromopropanoyl group attached to the tetrahydroquinolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one typically involves the acylation of 1,2,3,4-tetrahydroquinolin-2-one with 2-bromopropionyl bromide. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrogen bromide formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reactivity of the bromopropionyl bromide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromopropanoyl group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.

    Reduction Reactions: Reduction can be used to convert the carbonyl group to an alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium thiocyanate. The reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

    Substitution Reactions: Products include azido or thiocyanato derivatives.

    Oxidation Reactions: Products include carboxylic acids or ketones.

    Reduction Reactions: Products include alcohols or amines.

Scientific Research Applications

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its bromopropanoyl group. This interaction can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(2-Bromopropanoyl)-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of the bromopropanoyl group and the tetrahydroquinolinone core. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in the similar compounds listed above.

Properties

IUPAC Name

6-(2-bromopropanoyl)-3,4-dihydro-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12BrNO2/c1-7(13)12(16)9-2-4-10-8(6-9)3-5-11(15)14-10/h2,4,6-7H,3,5H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJJPTQNZBAIGAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC2=C(C=C1)NC(=O)CC2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50516525
Record name 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62618-72-8
Record name 6-(2-Bromopropanoyl)-3,4-dihydroquinolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50516525
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A mixture of α-bromopropionyl chloride (50 g) in methylene chloride (350 ml) is added to a stirred mixture of 3,4-dihydrocarbostyril (21.8 g) and aluminum chloride (44.8 g). The reaction mixture is stirred under reflux for four hours, poured into an ice water mixture, stirred for 30 minutes and the solid filtered, washed with water, dried, and recrystallized from isopropanol affording the desired product.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
44.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To a solution of aluminum chloride (44 g) and α-bromopropionyl chloride (43 g) in carbon disulfide (150 ml) was added portionwise 3,4-dihydrocarbostyril (8 g) while refluxing with stirring. After completion of addition, the mixture was refluxed with stirring for 2 hours. After cooling, the mixture was poured into ice water and crystals which precipitated were collected by filtration and washed with water. Recrystallization from ethanol gave 14.2 g of 6-(α-bromopropionyl)-3,4-dihydrocarbostyril.
Quantity
44 g
Type
reactant
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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